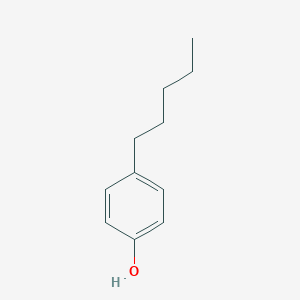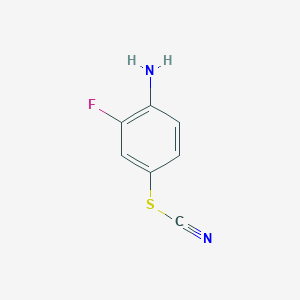
2-Fluoro-4-thiocyanatoaniline
概述
描述
2-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S. It is a heterocyclic organic compound that contains both fluorine and thiocyanate functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of aniline derivatives. One efficient and eco-friendly method for thiocyanation uses commercially available N-bromosuccinimide and potassium thiocyanate. The reaction is carried out under mild conditions, providing good regioselectivity and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the thiocyanation of aromatic amines using similar reagents and conditions as those used in laboratory synthesis. The process may be scaled up with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
2-Fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines and thiocyanates.
Oxidation Reactions: Products include sulfonyl chlorides and sulfoxides.
Reduction Reactions: Products include thiols and sulfides.
科学研究应用
2-Fluoro-4-thiocyanatoaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for synthesizing pharmacologically active molecules.
Materials Science: The presence of fluorine and thiocyanate groups provides unique chemical properties that can be harnessed for developing new materials with specific functionalities.
Chemical Synthesis: It serves as an intermediate in the synthesis of various sulfur-containing heterocycles and other complex organic molecules.
作用机制
The mechanism of action of 2-Fluoro-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
3-Fluoro-4-thiocyanatoaniline: Similar structure with the thiocyanate group at a different position.
4-Amino-3-fluorophenyl thiocyanate: Another isomer with similar functional groups.
Uniqueness
2-Fluoro-4-thiocyanatoaniline is unique due to the specific positioning of the fluorine and thiocyanate groups on the aniline ring. This positioning can influence the compound’s reactivity, making it distinct from its isomers and other similar compounds .
属性
IUPAC Name |
(4-amino-3-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHGFNIWGHYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402307 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14512-85-7 | |
| Record name | 2-FLUORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
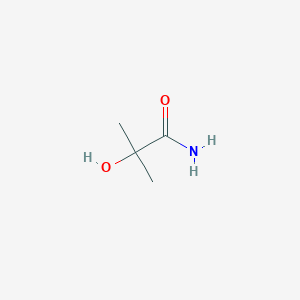
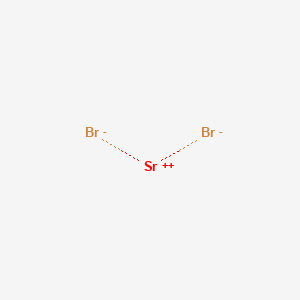
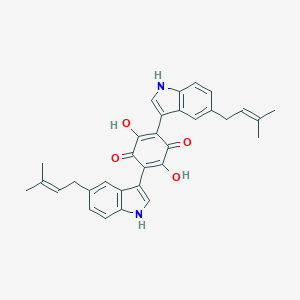
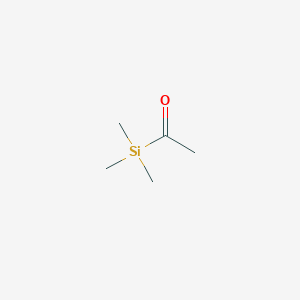
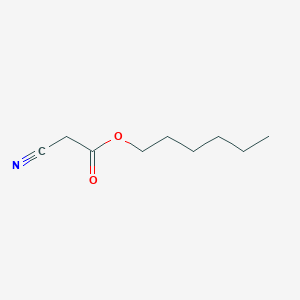
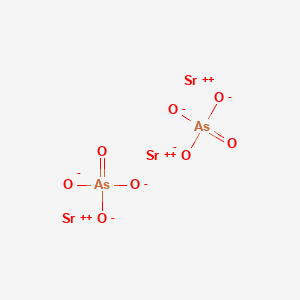
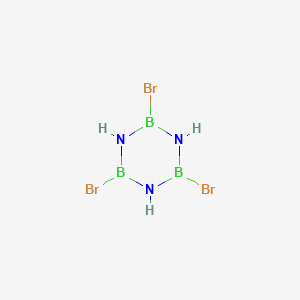
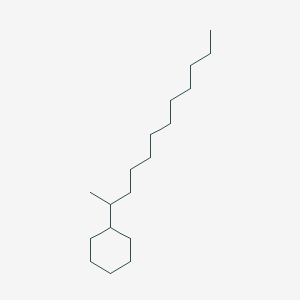
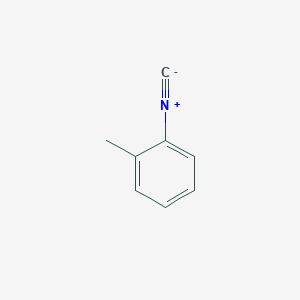
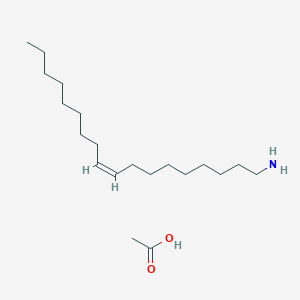
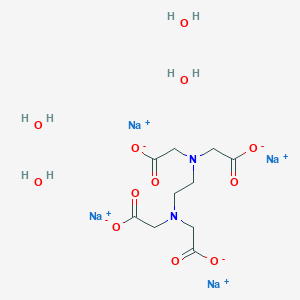
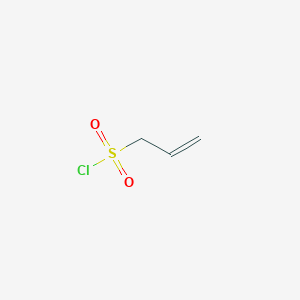
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
